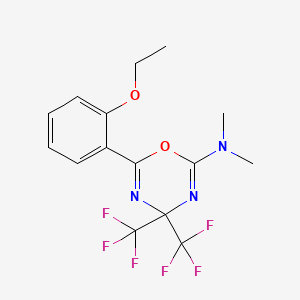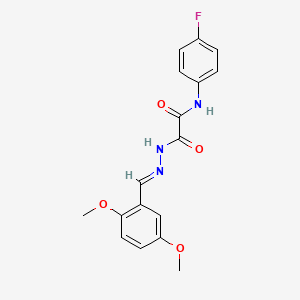![molecular formula C15H14IN3O B11567051 2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11567051.png)
2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound with the molecular formula C15H14IN3O. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an iodophenyl group and a phenylmethylidene group, making it a valuable tool for various experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 4-iodoaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Iodophenyl)amino]acetohydrazide
- N’-[(E)-(2-Hydroxyphenyl)methylene]-2-[(4-iodophenyl)amino]acetohydrazide
Uniqueness
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structure, which includes both an iodophenyl group and a phenylmethylidene group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool for various research applications.
Propiedades
Fórmula molecular |
C15H14IN3O |
|---|---|
Peso molecular |
379.20 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C15H14IN3O/c16-13-6-8-14(9-7-13)17-11-15(20)19-18-10-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,19,20)/b18-10+ |
Clave InChI |
PRHBZSGSLLYWRI-VCHYOVAHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11566972.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11566979.png)
![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11567011.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11567033.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11567034.png)
